Glibenclamide

説明

特性

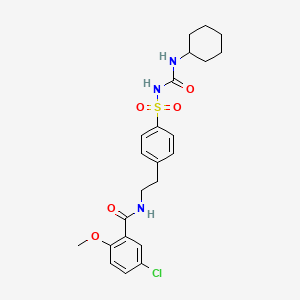

IUPAC Name |

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNLBTZKUZBEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037237 |

Source

|

| Record name | Glybenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glyburide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.06e-03 g/L |

Source

|

| Record name | Glyburide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10238-21-8 |

Source

|

| Record name | Glibenclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyburide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyburide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyburide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glybenclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glibenclamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYBURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6K58TVWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyburide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 - 170 °C |

Source

|

| Record name | Glyburide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glyburide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Molecular Choreography of Glibenclamide-Induced Insulin Secretion from Pancreatic Beta Cells

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of glibenclamide, a potent second-generation sulfonylurea, on pancreatic beta cells. We will dissect the intricate signaling cascade, from the initial binding event to the ultimate exocytosis of insulin granules. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the critical pathways and workflows involved in studying this important antidiabetic agent.

Core Mechanism of Action: A Step-by-Step Cascade

Glibenclamide exerts its primary therapeutic effect by stimulating insulin release from pancreatic beta cells.[1][2][3] This process is independent of ambient glucose levels, which underscores its potential to cause hypoglycemia.[4] The core mechanism can be delineated into a series of sequential events:

-

Binding to the Sulfonylurea Receptor 1 (SUR1): Glibenclamide initiates its action by binding with high affinity to the SUR1, the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the beta-cell plasma membrane.[3][5][6][7] Cryo-electron microscopy has revealed that glibenclamide lodges in the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer.[6][7][8]

-

Inhibition of the KATP Channel: This binding event inhibits the activity of the KATP channel.[1][3][5] Under normal resting conditions, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative membrane potential. Glibenclamide's inhibition of these channels prevents this K+ efflux.[9]

-

Membrane Depolarization: The reduction in outward K+ current leads to a depolarization of the beta-cell membrane.[1][5][9] The membrane potential shifts from a resting state of approximately -70mV to a more positive value.[10]

-

Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential activates L-type voltage-dependent calcium channels (VDCCs).[3][4][5]

-

Calcium Influx: Activation of VDCCs results in a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.[3][5][11]

-

Insulin Granule Exocytosis: The rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane, a process known as exocytosis.[5][11] This results in the release of insulin into the bloodstream.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the action of glibenclamide on pancreatic beta cells.

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | ~0.43 ± 0.05 nmol/L | Recombinant KIR6.2ΔN5/SUR1 channels | [12] |

| ~1-5 nmol/L (IC50 for inhibition) | Pancreatic β-cells | [13] | |

| Effective Concentration (EC50) | 5.8 ± 0.3 mmol/L glucose (in glibenclamide pre-exposed islets) vs 10.6 ± 0.8 mmol/L in control | Rat pancreatic islets | [14][15] |

| Membrane Potential Change | Depolarization from ~-64 mV to ~-47 mV (in MIN6-B1 cells) | MIN6-B1 cell line | [10] |

| PNa/PK ratio increase from 0.05 to 0.24 with 4 µM glibenclamide | Mouse pancreatic beta-cells | [9] | |

| Insulin Secretion | Increased basal insulin secretion (196±16 vs 63±8 pg·islet−1·30 min−1) with 0.1 µmol/L glibenclamide | Rat pancreatic islets | [14] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods used to study it, we provide the following diagrams generated using the DOT language.

Caption: Glibenclamide signaling pathway in pancreatic beta cells.

Caption: A typical whole-cell patch-clamp experimental workflow.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure KATP Channel Inhibition

This protocol is designed to measure the inhibitory effect of glibenclamide on KATP channels in isolated pancreatic beta cells.

Materials:

-

Isolated pancreatic islets

-

Collagenase P

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 ATP (pH adjusted to 7.2 with KOH)

-

Glibenclamide stock solution (in DMSO)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Methodology:

-

Islet Isolation and Cell Culture:

-

Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.

-

Culture the isolated islets overnight in a humidified incubator at 37°C and 5% CO2.

-

Disperse the islets into single cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent beta cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a single, healthy beta cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Data Acquisition:

-

Record baseline KATP channel currents. These currents are typically small in the presence of intracellular ATP.

-

Prepare various concentrations of glibenclamide in the extracellular solution.

-

Perfuse the cell with the glibenclamide-containing solution and record the change in current. Glibenclamide will block the KATP channels, leading to a reduction in the outward current.

-

Wash out the drug with the control extracellular solution to observe the reversibility of the block.

-

Analyze the data to determine the dose-response relationship and the IC50 for glibenclamide-induced KATP channel inhibition.[16]

-

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol measures the amount of insulin released from isolated pancreatic islets in response to glibenclamide.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glibenclamide stock solution (in DMSO)

-

Glucose solutions of varying concentrations

-

Insulin ELISA kit

-

Multi-well culture plates

Methodology:

-

Islet Preparation and Pre-incubation:

-

Isolate pancreatic islets as described in the previous protocol.

-

Pick islets of similar size and place them in multi-well plates (e.g., 5-10 islets per well).

-

Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

-

-

Stimulation of Insulin Secretion:

-

Remove the pre-incubation buffer.

-

Add KRB buffer containing different experimental conditions to the wells:

-

Control (low glucose)

-

High glucose (e.g., 16.7 mM)

-

Glibenclamide at various concentrations in low glucose

-

Glibenclamide in combination with high glucose

-

-

Incubate the plates at 37°C for a defined period (e.g., 60 minutes).

-

-

Sample Collection and Analysis:

-

At the end of the incubation period, carefully collect the supernatant from each well.

-

Store the supernatants at -20°C until analysis.

-

Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

To normalize the data, the DNA content or total insulin content of the islets in each well can be measured after the experiment.

-

-

Data Interpretation:

-

Compare the amount of insulin secreted under different conditions. A significant increase in insulin secretion in the presence of glibenclamide, even at low glucose concentrations, demonstrates its secretagogue effect.[17]

-

Concluding Remarks

Glibenclamide's mechanism of action in pancreatic beta cells is a well-characterized process that serves as a cornerstone of our understanding of sulfonylurea pharmacology. The binding to SUR1 and subsequent inhibition of the KATP channel initiates a cascade of events culminating in insulin release. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working in the field of diabetes and metabolic diseases. A thorough understanding of these fundamental mechanisms is crucial for the development of novel and improved therapies for type 2 diabetes.

References

- 1. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Glibenclamide - Wikipedia [en.wikipedia.org]

- 4. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological evidence for the inhibition of potassium permeability in pancreatic beta-cells by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker Spadin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Incomplete dissociation of glibenclamide from wild-type and mutant pancreatic KATP channels limits their recovery from inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exposure to glibenclamide increases rat beta cells sensitivity to glucose | Semantic Scholar [semanticscholar.org]

- 16. Non-steroidal anti-inflammatory drugs increase insulin release from beta cells by inhibiting ATP-sensitive potassium channels | Orser Laboratory [orserlab.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Glibenclamide for Diabetes Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its discovery in the 1960s marked a significant advancement from the first-generation agents, offering higher potency and improved clinical utility.[2] This document provides a comprehensive technical overview of Glibenclamide, covering its historical discovery, detailed chemical synthesis, mechanism of action at the molecular level, and key pharmacological data. It includes structured data tables for easy reference, detailed experimental protocols for its synthesis and analysis, and visualizations of its core signaling pathway and manufacturing workflow, designed to serve as a vital resource for professionals in the field of drug discovery and development.

Discovery and Development

The journey of sulfonylureas as antidiabetic agents began serendipitously from observations of the hypoglycemic side effects of sulfonamide antibacterial drugs in the 1940s.[2] This led to the development of first-generation sulfonylureas. Glibenclamide emerged from subsequent research aimed at developing more potent compounds. It was developed in 1966 through a cooperative effort between Boehringer Mannheim (now part of Roche) and Hoechst (now part of Sanofi-Aventis).[1] After its introduction in Europe in 1969, it was approved for medical use in the United States in 1984, establishing itself as a cornerstone in the treatment of type 2 diabetes.[1][3]

Mechanism of Action

Glibenclamide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][5] This action is contingent on the presence of functional β-cells.[4] The molecular mechanism is a well-defined pathway initiated by the binding of Glibenclamide to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) complex in the β-cell plasma membrane.[1][4][6]

The sequence of events is as follows:

-

Binding to SUR1: Glibenclamide binds with high affinity to the SUR1 subunit of the K-ATP channel.[4][7]

-

Channel Closure: This binding inhibits the channel, preventing potassium ion (K+) efflux from the cell.[8][9]

-

Membrane Depolarization: The reduction in outward K+ current leads to the depolarization of the β-cell membrane.[4][6]

-

Calcium Influx: Depolarization activates voltage-dependent calcium channels (VDCCs), causing an influx of extracellular calcium (Ca2+).[6][10]

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[4][11]

Beyond its primary role in insulin secretion, Glibenclamide is also noted to have extrapancreatic effects, including a reduction in hepatic glucose output and an increase in peripheral insulin sensitivity, which contribute to its overall hypoglycemic effect.[4][8]

Chemical Synthesis

A prevalent and scalable synthetic route to Glibenclamide begins with 5-Chloro-2-methoxybenzoic acid. The process involves four main stages: amidation, chlorosulfonation, amination, and a final coupling reaction.[12] This multi-step synthesis is a cornerstone of its industrial production.

The general workflow is as follows:

-

Amidation: 5-Chloro-2-methoxybenzoic acid is converted to its acid chloride, which is then reacted with β-phenylethylamine to form the intermediate N-[2-(4-chlorophenyl)ethyl]-5-chloro-2-methoxybenzamide.

-

Chlorosulfonation: The amide intermediate undergoes chlorosulfonation, typically using chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring.[12]

-

Amination: The resulting sulfonyl chloride is then treated with ammonia to yield the key sulfonamide intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.[12][13]

-

Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to form the sulfonylurea moiety, yielding Glibenclamide.[12]

References

- 1. Glibenclamide - Wikipedia [en.wikipedia.org]

- 2. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 3. Glibenclamide [medbox.iiab.me]

- 4. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]

- 5. patient.info [patient.info]

- 6. researchgate.net [researchgate.net]

- 7. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 8. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 13. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]

Glibenclamide's Off-Target Mechanisms in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glibenclamide, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus through its well-characterized inhibitory action on the pancreatic ATP-sensitive potassium (K-ATP) channels. However, a growing body of evidence has illuminated its pleiotropic effects within the central nervous system (CNS), extending far beyond its canonical role in glucose homeostasis. In the context of neurological disorders such as stroke, traumatic brain injury (TBI), and neuroinflammation, glibenclamide's neuroprotective properties are primarily attributed to its interaction with targets other than the neuronal K-ATP channel. This guide provides an in-depth exploration of these off-target mechanisms, focusing on the sulfonylurea receptor 1 (SUR1)-transient receptor potential melastatin 4 (TRPM4) channel and the NLRP3 inflammasome, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Off-Target Mechanisms

Glibenclamide's neuroprotective effects in the CNS are predominantly mediated by its high-affinity binding to the SUR1, a regulatory subunit of ion channels. While SUR1 is a component of the K-ATP channel in pancreatic beta-cells, in the CNS, particularly under pathological conditions, it is frequently upregulated and co-assembles with a different channel-forming protein, TRPM4, to form the SUR1-TRPM4 channel.[1][2] This channel is a key player in cytotoxic edema and neuroinflammation following acute brain injury. Additionally, glibenclamide has been shown to independently suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome.[3][4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the efficacy of glibenclamide in various models of neurological disorders.

Table 1: Glibenclamide in Preclinical Models of Ischemic Stroke

| Animal Model | Glibenclamide Dosage | Treatment Window | Key Outcomes | Reference |

| Rat (Thromboembolic MCAo) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 6 hours post-MCAo | 53% reduction in total lesion volume | [1][3] |

| Rat (Permanent MCAo) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 4 hours post-MCAo | 51% reduction in corrected cortical lesion volume | [1] |

| Rat (Transient MCAo with reperfusion) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 5.75 hours post-MCAo | 41% reduction in corrected cortical lesion volume | [1] |

| Rat (Transient MCAo with rtPA) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 10 hours post-ischemia | Reduced hemispheric swelling from 14.7% to 8.1-8.8%; Reduced 48h mortality from 53% to 12-17%; Improved Garcia scores from 3.8 to 7.6-8.4 | [3] |

| Rat (Severe tMCAo) | IV bolus followed by continuous subcutaneous administration | At reperfusion | Improved neurological outcome (median score 7 vs. 6); Reduced stroke volume (323 vs. 484 mm³); Reduced swelling volume (10% vs. 28%) | [5] |

MCAo: Middle Cerebral Artery Occlusion; IP: Intraperitoneal; rtPA: recombinant tissue plasminogen activator; tMCAo: transient Middle Cerebral Artery Occlusion.

Table 2: Glibenclamide in Preclinical Models of Traumatic Brain Injury

| Animal Model | Glibenclamide Dosage | Treatment Window | Key Outcomes | Reference |

| Rat (Fluid Percussion Injury) | 10 μg/kg IP loading dose at 10 min post-injury, followed by 0.2 μg/h continuous subcutaneous infusion for 7 days | 10 minutes post-injury | Improved motor outcome (cylinder task) | [6] |

| Rat (Controlled Cortical Impact) | 10 μg/kg IP loading dose at 10 min post-injury, followed by 0.2 μg/h continuous subcutaneous infusion for 7 days | 10 minutes post-injury | Improved motor outcome (beam balance and walk); Reduced 21-day lesion volume | [6] |

Table 3: Glibenclamide in Clinical Stroke Studies (Systematic Review and Meta-Analysis)

| Study Population | Glibenclamide Dosage | Primary Efficacy Outcomes (90 days) | Key Safety Outcomes | Reference |

| 555 patients (Ischemic and Hemorrhagic Stroke) | Varied | No significant improvement in functional outcomes (mRS 0-2: OR 0.98; mRS 0-1: OR 0.52) | Significant increase in symptomatic hypoglycemia (OR 4.69) | [7] |

| 1,691 participants (Stroke) | Varied | No significant improvement in excellent (RR 1.10) or good (RR 1.07) functional outcomes | Higher incidence of hypoglycemia (RR 4.56) | [8][9] |

mRS: modified Rankin Scale; OR: Odds Ratio; RR: Risk Ratio.

Signaling Pathways

The neuroprotective effects of glibenclamide beyond the K-ATP channel can be visualized through two primary signaling pathways: the inhibition of the SUR1-TRPM4 channel and the suppression of the NLRP3 inflammasome.

SUR1-TRPM4 Channel Inhibition Pathway

Caption: Glibenclamide inhibits the SUR1-TRPM4 channel to reduce neurotoxicity.

NLRP3 Inflammasome Inhibition Pathway

Caption: Glibenclamide inhibits NLRP3 inflammasome assembly and subsequent inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature.

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This protocol describes the induction of focal cerebral ischemia, a common model to study stroke.

Caption: Workflow for the rat middle cerebral artery occlusion (MCAo) model.

Detailed Steps:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the surgical procedure.

-

Incision: Place the rat in a supine position and make a midline cervical incision.

-

Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligation and Arteriotomy: Ligate the distal end of the ECA. Place a temporary ligature on the CCA. Make a small incision in the ECA.

-

Occlusion: Introduce a nylon monofilament (e.g., 4-0) with a rounded tip through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirmation of Occlusion: Successful occlusion can be confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.

-

Reperfusion (for transient MCAo): After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

-

Glibenclamide Administration: Administer glibenclamide or vehicle at the predetermined time point via the desired route (e.g., intraperitoneal injection).

Western Blot Analysis for SUR1 and NLRP3

This protocol outlines the steps for quantifying protein expression levels in brain tissue.

Detailed Steps:

-

Tissue Homogenization: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SUR1 or NLRP3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Immunohistochemistry for Microglial Activation

This protocol is for the visualization of microglia in brain tissue sections.

Detailed Steps:

-

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.

-

Sectioning: Cut frozen brain sections (e.g., 20-40 µm thick) using a cryostat.

-

Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

-

Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and Triton X-100.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Morris Water Maze for Cognitive Assessment

This behavioral test is used to assess spatial learning and memory in rodents.

Detailed Steps:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

-

Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set duration.

-

Data Analysis: Track the rodent's swim path using a video tracking system. Key measures include escape latency (time to find the platform during acquisition), path length, and time spent in the target quadrant during the probe trial.

Conclusion

The investigation into glibenclamide's off-target effects has unveiled its significant therapeutic potential in a range of neurological disorders. By targeting the SUR1-TRPM4 channel and the NLRP3 inflammasome, glibenclamide can mitigate key pathological processes such as cytotoxic edema and neuroinflammation. The presented quantitative data underscores its efficacy in preclinical models, although clinical translation requires further investigation to optimize dosing and manage side effects like hypoglycemia. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further elucidate the neuroprotective mechanisms of glibenclamide and explore its application in novel therapeutic strategies for debilitating neurological conditions.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. Glibenclamide—10-h Treatment Window in a Clinically Relevant Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glibenclamide Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous glibenclamide prevents hemorrhagic transformation in a rodent model of severe ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glibenclamide Treatment in Traumatic Brain Injury: Operation Brain Trauma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Safety and efficacy of glibenclamide on functional outcomes in ischemic and hemorrhagic stroke: a systematic review and meta-analysis of randomized clinical trials [frontiersin.org]

- 8. The Efficacy and Safety of Glibenclamide in Improving Cerebral Edema and Neurological Outcomes in Stroke: a GRADE-Evaluated Systematic Review and Meta-analysis with Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Efficacy and Safety of Glibenclamide in Improving Cerebral Edema and Neurological Outcomes in Stroke: a GRADE-Evaluated Systematic Review and Meta-analysis with Subgroup Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile and Pharmacokinetics of Glibenclamide in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties and pharmacokinetic profile of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug, with a specific focus on its activity in rodent models. Glibenclamide is a cornerstone in the management of type 2 diabetes mellitus (T2DM), and rodent models are pivotal for its preclinical evaluation.[1]

Pharmacological Profile

Mechanism of Action

Glibenclamide's primary therapeutic effect is the potentiation of insulin secretion from pancreatic β-cells.[1][2] This is achieved through a well-defined molecular mechanism:

-

Binding to SUR1: Glibenclamide binds with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[3][4][5][6] The binding site is located within the transmembrane bundle of the SUR1-ABC core.[3][4]

-

K-ATP Channel Inhibition: This binding inhibits the K-ATP channel, reducing potassium efflux from the cell.[1][7][8]

-

Membrane Depolarization: The reduction in potassium outflow leads to depolarization of the β-cell membrane.[1][3][7]

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[1][3][7]

-

Insulin Exocytosis: The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[1][3][7]

In addition to its primary action, glibenclamide may have extra-pancreatic effects, including an indirect inhibition of Carnityl Acyl Transferase I (CAT-I) in mitochondria, which can help prevent hyperglycemia.[8]

Caption: Glibenclamide signaling pathway in pancreatic β-cells.

Pharmacodynamic Effects in Rodent Models

The administration of glibenclamide to rodent models of T2DM, such as the high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat, results in several measurable physiological changes.

Table 1: Summary of Glibenclamide's Pharmacodynamic Effects in HFD/STZ-Induced Diabetic Rats

| Parameter | Diabetic Control | Glibenclamide-Treated (0.6 - 10 mg/kg) | Outcome | Reference(s) |

| Fasting Blood Glucose (mg/dL) | ~350 ± 25 | ~150 ± 20 | Significant reduction in hyperglycemia | [1] |

| Serum Insulin (µU/mL) | ~5.5 ± 0.5 | ~12.0 ± 1.0 | Increased insulin secretion | [1] |

| Total Cholesterol (mg/dL) | ~150 ± 10 | ~100 ± 8 | Amelioration of dyslipidemia | [1] |

| Triglycerides (mg/dL) | ~200 ± 15 | ~120 ± 10 | Amelioration of dyslipidemia | [1] |

| Body Weight (g) | Variable | Slight increase or no significant change | Variable effects | [1] |

| *Data are representative values compiled from multiple sources and presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control.[1] |

Pharmacokinetics in Rodent Models

The pharmacokinetic profile of glibenclamide can be influenced by the physiological state of the animal model (e.g., normal vs. diabetic or hyperlipidemic).

Caption: Glibenclamide Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Glibenclamide is administered orally in rodent studies.[1][9]

-

Distribution: Glibenclamide exhibits high binding to plasma proteins like albumin.[5] Its penetration into the central nervous system is limited due to efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the blood-brain barrier.[10]

-

Metabolism: Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C9.[6][9] This process can be altered in diabetic states; for instance, diabetic rats show slower clearance of glibenclamide, which is attributed to lower expression of hepatic CYP2C9.[9] Two major active metabolites are 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2b).[6]

-

Excretion: The metabolites are excreted through both renal and biliary pathways.[11]

Pharmacokinetic Parameters in Rats

The pharmacokinetic parameters of glibenclamide can vary significantly between normal and diseased rodent models.

Table 2: Pharmacokinetic Parameters of Glibenclamide in Normal vs. Diabetic and Hyperlipidemic Rats (Oral Administration)

| Parameter | Normal Rats | Diabetic Rats (STZ-induced) | Hyperlipidemic Rats (Poloxamer 407-induced) | Reference(s) |

| Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg | [9][12] |

| Cmax (µg/mL) | 340.10 | Significantly higher than normal | 773.39 | [12][13] |

| Tmax (h) | 3.67 | - | 2.50 | [12] |

| AUC (mg·min/L) | 57.75 | 321.24 | Significantly higher than normal | [9][12] |

| Clearance (CL) (L/min/kg) | 0.092 | 0.019 | - | [9] |

| Clearance (CL) (mL/h) | 2.53 | - | 1.39 | [12] |

These studies indicate that disease states like diabetes and hyperlipidemia can significantly alter the pharmacokinetics of glibenclamide, generally leading to higher plasma concentrations and reduced clearance.[9][12]

Experimental Protocols in Rodent Models

Induction of T2DM Model (HFD/STZ)

This protocol describes the induction of a T2DM-like state in Wistar rats, characterized by insulin resistance and partial β-cell dysfunction.[1]

-

Materials:

-

High-Fat Diet (HFD): 45% of total calories from fat.

-

Streptozotocin (STZ).

-

Citrate buffer (0.1 M, pH 4.5), ice-cold.

-

-

Procedure:

-

Acclimatization: House rats in a controlled environment for one week with standard chow and water.

-

Dietary Induction: Feed rats a high-fat diet for 2 to 4 weeks to induce insulin resistance. A control group receives a standard diet.

-

β-cell Dysfunction Induction: After the dietary period, fast the HFD-fed rats overnight.

-

Administer a single intraperitoneal (i.p.) injection of STZ (35-45 mg/kg body weight) freshly dissolved in ice-cold citrate buffer.

-

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose ≥ 250 mg/dL are considered diabetic.[1]

-

Glibenclamide Preparation and Administration

-

Materials:

-

Glibenclamide powder.

-

Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water.

-

Oral gavage needles.

-

-

Procedure:

-

Suspension Preparation: Calculate the required amount of glibenclamide based on the desired dose (commonly 0.6 mg/kg to 10 mg/kg in rats) and suspend it in the 0.5% CMC vehicle.[1]

-

Homogenization: Vortex the suspension thoroughly before each administration.

-

Oral Administration: Administer the glibenclamide suspension or vehicle to the rats once daily via oral gavage.[1]

-

Caption: A typical experimental workflow for evaluating glibenclamide.

Conclusion

Glibenclamide remains a critical tool in both clinical practice and diabetes research. Rodent models are indispensable for elucidating its mechanism of action and characterizing its pharmacokinetic and pharmacodynamic profiles. The data summarized in this guide highlight the consistent hypoglycemic efficacy of glibenclamide, mediated by the stimulation of insulin secretion. Furthermore, the significant alterations in its pharmacokinetic profile in diabetic and hyperlipidemic rodent models underscore the importance of considering the pathological state when conducting preclinical studies. The detailed protocols provided herein offer a standardized framework for future investigations into glibenclamide and novel antidiabetic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Glibenclamide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Systemic Administration of Glibenclamide Fails to Achieve Therapeutic Levels in the Brain and Cerebrospinal Fluid of Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of glibenclamide pharmacokinetics in poloxamer 407-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Glibenclamide's In Vitro Modulation of Molecular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by glibenclamide in vitro. Glibenclamide, a second-generation sulfonylurea, is primarily known for its therapeutic role in type 2 diabetes mellitus. Its mechanism of action, however, extends beyond pancreatic β-cells, influencing a variety of signaling cascades in different cell types. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways affected by glibenclamide.

Core Signaling Pathways Modulated by Glibenclamide

Glibenclamide's effects are pleiotropic, impacting several critical cellular processes. The primary pathways discussed in this guide include:

-

Insulin Secretion Pathway: The canonical pathway involving the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

-

NLRP3 Inflammasome Pathway: Inhibition of this key inflammatory signaling complex.

-

Apoptosis Pathways: Induction of programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS).

-

Calcium Signaling: Modulation of intracellular calcium concentrations, a pivotal second messenger.

Data Presentation: Quantitative Effects of Glibenclamide In Vitro

The following tables summarize the quantitative data from various in vitro studies, offering a comparative look at glibenclamide's efficacy and potency across different signaling pathways and cell types.

Table 1: Modulation of Insulin Secretion and Pancreatic β-Cell Function

| Cell Type | Glibenclamide Concentration | Observed Effect | Reference |

| Rat Pancreatic Islets | 0.1 µmol | Increased basal insulin secretion (196±16 vs 63±8 pg·islet⁻¹·30 min⁻¹); Increased glucose sensitivity for insulin release (EC₅₀ at 5.8±0.3 vs 10.6±0.8 mmol/l glucose).[1] | |

| Human Islets | Not specified | Impaired glucose-stimulated insulin secretion (GSIS) after 1-week exposure; Increased basal insulin secretion at 2.8 mM glucose (2.71% ± 0.66% vs 1.13% ± 0.21%).[2] | |

| MIN-6 Cells | 10 µM | Promoted insulin release in medium containing 10 mM glucose.[3] | |

| Mouse βTC3 Cells | 0.5 nmol/l (EC₅₀) | Induced a concentration-dependent increase in intracellular free Ca²⁺ concentration.[4] | |

| Newborn Rat Islet Cells | 20 nmol/l | Decreased the open probability of single ATP-sensitive K⁺-channels to ~10% of the initial activity.[4] |

Table 2: Inhibition of the NLRP3 Inflammasome Pathway

| Cell Type | Glibenclamide Concentration | Observed Effect | Reference |

| Mouse Peritoneal Macrophages | Not specified | Inhibited LPS-induced upregulation of IL-1β and IL-18 secretion and expression of NLRP3 inflammasome components.[5] | |

| THP-1 Cells | Not specified | Reduced ASC-speck oligomerization, transcription and translation of NLRP3, and secretion of caspase 1 and IL-1β.[6] | |

| BV2 Microglia Cells | 2.5, 10 µM | Dose-dependently decreased LPS-induced overexpression of TNF-α, IL-6, and IL-1β.[7] |

Table 3: Induction of Apoptosis

| Cell Type | Glibenclamide Concentration | Observed Effect | Reference |

| HepG-2 and Huh7 Cells | Various | Significantly inhibited cell viability, induced G₂/M-phase cell-cycle arrest, and induced apoptosis.[8][9] | |

| HEK293 cells expressing SUR1 | Not specified | SUR1-specific enhancement of glibenclamide-induced apoptosis (analyzed by cell detachment, nuclear condensation, DNA fragmentation, and caspase-3-like activity).[10] | |

| HepG2 Cells | Dose- and time-dependent | Induced apoptosis through inhibition of CFTR Cl⁻ channels and intracellular Ca²⁺ release.[11] |

Table 4: Modulation of Calcium Signaling

| Cell Type | Glibenclamide Concentration | Observed Effect | Reference |

| Raw 264.7 Macrophages | 100 µM | Decreased the peak of the [Ca²⁺]i transient elevation induced by extracellular ATP (100 µM).[12] | |

| Mouse βTC3 Cells | 0.5 nmol/l (EC₅₀) | Induced a concentration-dependent increase in intracellular free Ca²⁺ concentration.[4] | |

| BV2 Microglia Cells | 2.5, 10 µM | Alleviated intracellular calcium accumulation in LPS-treated cells.[7] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular signaling pathways modulated by glibenclamide.

Insulin Secretion Pathway in Pancreatic β-Cells

Caption: Glibenclamide's mechanism of action in stimulating insulin secretion.

Inhibition of the NLRP3 Inflammasome

References

- 1. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of β‐cell identity in human islets treated with glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Glibenclamide Alleviates LPS-Induced Acute Lung Injury through NLRP3 Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Glibenclamide–sulfonylurea receptor 1 antagonist alleviates LPS-induced BV2 cell activation through the p38/MAPK pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03042H [pubs.rsc.org]

- 8. Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glibenclamide-induced apoptosis is specifically enhanced by expression of the sulfonylurea receptor isoform SUR1 but not by expression of SUR2B or the mutant SUR1(M1289T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glibenclamide induces apoptosis through inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) Cl(-) channels and intracellular Ca(2+) release in HepG2 human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glibenclamide Decreases ATP-Induced Intracellular Calcium Transient Elevation via Inhibiting Reactive Oxygen Species and Mitochondrial Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Glibenclamide's Impact on Mitochondrial Function in Primary Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a second-generation sulfonylurea widely prescribed for type 2 diabetes, exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane. However, a growing body of evidence reveals that glibenclamide also has significant effects on mitochondrial function, which can vary between cell types and experimental conditions. These off-target effects are of considerable interest to researchers in fields ranging from metabolic diseases and cardiovascular biology to neurodegeneration and oncology. This technical guide provides a comprehensive overview of the known effects of glibenclamide on mitochondrial function in primary cell cultures, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Effects of Glibenclamide on Mitochondrial Function

Glibenclamide's interaction with mitochondria is multifaceted, influencing several key parameters of mitochondrial health and function. The primary mitochondrial target of glibenclamide is believed to be the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a component of the inner mitochondrial membrane.[1][2] The modulation of this channel initiates a cascade of events that can impact cellular bioenergetics, redox status, and survival.

Data Summary

The following tables summarize the quantitative effects of glibenclamide on key mitochondrial functions as reported in studies utilizing primary cell cultures and isolated mitochondria. It is important to note that the majority of detailed quantitative data originates from studies on isolated mitochondria, with data from primary cell cultures being more limited.

Table 1: Effect of Glibenclamide on Cellular ATP Levels and Mitochondrial Oxygen Consumption

| Cell Type/Organelle | Parameter | Glibenclamide Concentration | Observed Effect | Reference |

| Freshly Isolated Renal Proximal Tubular Cells | Intracellular ATP Levels | 50 µM | 28% ± 4% reduction | [3] |

| 100 µM | 53% ± 5% reduction | [3] | ||

| Isolated Renal Tubular Mitochondria | ADP-Stimulated Oxygen Consumption (State 3) | 10 - 500 µM | Dose-dependent inhibition | [3] |

| Isolated Skeletal Muscle Mitochondria | Resting Oxygen Consumption (State 4) | 30 µM | Increase from 5.4 ± 1.1 to 8.7 ± 2.8 nmol O₂/mg protein/min | |

| Isolated Skeletal Muscle Mitochondria | ADP-Stimulated Oxygen Consumption (State 3) | 0.5 µM | 40% inhibition | [4] |

| 1, 5, 10, 20 µM | Up to 95% inhibition | [4] |

Table 2: Effect of Glibenclamide on Mitochondrial Membrane Potential and Ion Transport

| Cell Type/Organelle | Parameter | Glibenclamide Concentration | Observed Effect | Reference |

| Isolated Skeletal Muscle Mitochondria | Mitochondrial Swelling (PTP opening) | EC₅₀ = 8.2 ± 2.5 µM | Induction of swelling | |

| Isolated Rat Liver Mitochondria | Mitochondrial K+ Uniport | IC₅₀ = 20 ± 7 µM | Inhibition | [2] |

| Isolated Rat Liver Mitochondria | Mitochondrial Na+ Uniport | IC₅₀ = 15 ± 8 µM | Inhibition | [2] |

| Isolated Rat Heart Mitochondria | Mitochondrial Chloride Channel Gating | IC₅₀ = 12 µM | Perturbation of open state | [5] |

| IC₅₀ = 129 µM | Decreased open probability | [5] |

Table 3: Effect of Glibenclamide on Reactive Oxygen Species (ROS) Production and Apoptosis

| Cell Type/Organelle | Parameter | Glibenclamide Concentration | Observed Effect | Reference |

| Primary Neonatal Mouse Cardiomyocytes | Isoproterenol-induced ROS Generation | 1 - 100 µM | Dose-dependent inhibition at 30 min | [6] |

| Hepatocellular Carcinoma Cell Lines (HepG2, Huh7) | Intracellular ROS Levels | Not specified | Increase | [1] |

| JNK Pathway | Not specified | Activation | [1] | |

| Apoptosis | Not specified | Induction | [1] | |

| Irradiated Hepatocytes (in vivo) | Intracellular ROS | Not specified | Upregulation | [7] |

Key Signaling Pathways and Mechanisms of Action

Glibenclamide's influence on mitochondrial function is primarily initiated by its interaction with mitoKATP channels, leading to a cascade of downstream events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Glibenclamide's Primary Mitochondrial Interaction and Downstream Consequences

Caption: Glibenclamide's primary interaction with mitoKATP channels and its downstream effects on mitochondrial function.

Experimental Workflow for Assessing Glibenclamide's Effect on Mitochondrial Respiration

Caption: A typical experimental workflow for measuring the oxygen consumption rate (OCR) in primary cells treated with glibenclamide.

Logical Relationship of Glibenclamide-Induced Apoptosis

Caption: The signaling cascade from glibenclamide-induced mitochondrial stress to apoptosis.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to assess the impact of glibenclamide on mitochondrial function in primary cell cultures.

Primary Cell Culture

-

Primary Neonatal Mouse Cardiomyocyte Isolation and Culture:

-

Isolate hearts from 1- to 3-day-old neonatal mice.

-

Mince the ventricular tissue and digest with a solution of trypsin and collagenase type II.

-

Plate the dissociated cells on culture dishes in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

-

After a 2-hour incubation to allow for fibroblast attachment, collect the non-adherent cardiomyocyte-rich fraction.

-

Plate the cardiomyocytes at a desired density for subsequent experiments.[6]

-

-

Primary Cortical Neuron Culture:

-

Dissect cortices from embryonic or neonatal rodents.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

-

Glibenclamide Treatment

-

Prepare a stock solution of glibenclamide in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Replace the existing medium of the primary cell cultures with the glibenclamide-containing medium.

-

Incubate the cells for the desired duration of treatment (e.g., 30 minutes, 24 hours) before proceeding with the mitochondrial function assays.

ATP Level Measurement (Luciferin-Luciferase Assay)

-

Following glibenclamide treatment, lyse the cells to release intracellular ATP.

-

In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.

-

The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Measure the luminescence intensity, which is directly proportional to the ATP concentration.

-

Normalize the ATP levels to the total protein content of each sample.[3]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

After glibenclamide treatment, incubate the primary cells with the JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Measurement (DHE or MitoSOX Staining)

-

Following glibenclamide treatment, incubate the cells with a ROS-sensitive fluorescent probe such as Dihydroethidium (DHE) for cytosolic ROS or MitoSOX Red for mitochondrial superoxide.

-

Incubate for the recommended time (typically 10-30 minutes) at 37°C, protected from light.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

An increase in fluorescence intensity indicates an increase in ROS levels.[6]

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)

-

Seed the primary cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium.

-

Place the cell plate in a non-CO₂ incubator at 37°C for one hour to allow for temperature and pH equilibration.

-

Load the Seahorse XF sensor cartridge with the compounds to be injected during the assay (e.g., glibenclamide, oligomycin, FCCP, rotenone/antimycin A).

-

Perform the Seahorse XF assay, which measures the OCR in real-time.

-

The sequential injection of mitochondrial inhibitors allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8][9]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

After glibenclamide treatment, harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

The effects of glibenclamide on mitochondrial function in primary cell cultures are complex and context-dependent. While its primary role as a KATP channel inhibitor is well-established, its off-target mitochondrial effects can have significant implications for cellular health and disease. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers in drug development and various scientific disciplines, a thorough understanding of glibenclamide's mitochondrial interactions is crucial for interpreting experimental results and for the potential repurposing of this and other sulfonylureas in non-diabetic contexts. Further research is warranted to fully elucidate the cell-type-specific responses to glibenclamide and to explore the therapeutic potential of modulating mitochondrial function with this class of drugs.

References

- 1. Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glibenclamide depletes ATP in renal proximal tubular cells by interfering with mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of glybenclamide on mitochondrial chloride channels from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glibenclamide alleviates β adrenergic receptor activation-induced cardiac inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Analyzing Oxygen Consumption Rate in Primary Cultured Mouse Neonatal Cardiomyocytes Using an Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Second-Generation Sulfonylurea: A Technical History of Glibenclamide's Development and Clinical Introduction

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Glibenclamide, a potent second-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for over half a century. This technical guide provides an in-depth chronicle of its development, from its discovery and synthesis to its clinical introduction and the elucidation of its mechanism of action. We present a detailed examination of the key experiments that defined its pharmacological profile, alongside a quantitative summary of pivotal clinical trial data. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the historical context and scientific underpinnings of this significant therapeutic agent.

Introduction: The Dawn of a New Era in Diabetes Management

The history of oral antidiabetic agents is marked by serendipitous discoveries and subsequent targeted development. Following the clinical introduction of the first-generation sulfonylureas, the quest for more potent and longer-acting compounds led to the development of the second-generation agents. Glibenclamide, also known as glyburide, emerged from this research as a highly effective insulin secretagogue. This guide will trace its journey from the laboratory to the clinic, highlighting the scientific milestones that established its place in therapeutic practice.

The Discovery and Development of Glibenclamide

Glibenclamide was discovered by researchers at Hoechst AG (now part of Sanofi) in 1969.[1] It represented a significant advancement over the first-generation sulfonylureas due to its higher potency and longer duration of action. The development timeline of glibenclamide is characterized by key preclinical and clinical phases that established its efficacy and safety profile.

Chemical Synthesis of Glibenclamide

The synthesis of glibenclamide involves a multi-step process. A common synthetic route starts from 2-methoxy-5-chlorobenzoic acid.[2]

Experimental Protocol: Synthesis of Glibenclamide

-

Amide Formation: 2-methoxy-5-chlorobenzoic acid is converted to its acid chloride, which is then reacted with 2-phenylethylamine to form the corresponding amide.[2]

-

Sulfonylation: The amide is then treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the phenyl ring of the 2-phenylethylamine moiety.

-

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with ammonia to form the sulfonamide.[2]

-

Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to yield glibenclamide.[2]

Elucidation of the Mechanism of Action

The primary mechanism of action of glibenclamide is the stimulation of insulin release from pancreatic β-cells. This was elucidated through a series of elegant electrophysiological and biochemical experiments.

Inhibition of ATP-Sensitive Potassium (K-ATP) Channels

Glibenclamide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells. This binding inhibits the channel's activity, leading to membrane depolarization. The subsequent influx of calcium through voltage-gated calcium channels triggers the exocytosis of insulin-containing granules.

Signaling Pathway of Glibenclamide-Induced Insulin Secretion

Caption: Glibenclamide's mechanism of action on insulin secretion.

Key Experimental Methodologies

Experimental Protocol: Electrophysiological Recording (Patch-Clamp)

-

Cell Preparation: Pancreatic β-cells are isolated and cultured.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The pipette solution contains a high concentration of potassium, and the bath solution mimics the extracellular environment.

-

Data Acquisition: The membrane potential and ion channel currents are recorded in response to the application of glibenclamide. This allows for the direct measurement of K-ATP channel inhibition and subsequent changes in membrane potential.[3]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the SUR1 receptor (e.g., pancreatic islets or transfected cell lines) are isolated.[4]

-

Incubation: The membranes are incubated with a radiolabeled form of glibenclamide (e.g., [3H]glibenclamide) in the presence or absence of unlabeled glibenclamide (to determine non-specific binding).[4]

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.[4]

-

Data Analysis: The binding affinity (Kd) and the density of binding sites (Bmax) are determined from saturation binding experiments.

Workflow for a Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay for glibenclamide.

Clinical Introduction and Pivotal Trials

Glibenclamide was first marketed in Europe in 1969.[5] Its introduction into clinical practice in the United States followed, with FDA approval granted in 1984. The clinical development program for glibenclamide involved numerous trials to establish its efficacy and safety in patients with type 2 diabetes.

The University Group Diabetes Program (UGDP)

An early, notable, and controversial study involving a first-generation sulfonylurea (tolbutamide) was the University Group Diabetes Program (UGDP). The UGDP reported an increase in cardiovascular mortality in patients treated with tolbutamide compared to placebo, which cast a shadow over the entire class of sulfonylureas.[6] This finding has been a subject of debate for decades, with subsequent analyses and newer studies providing a more nuanced understanding of the cardiovascular safety of different sulfonylureas.

Efficacy and Safety Data from Clinical Trials

The efficacy of glibenclamide in glycemic control has been well-established. However, its use is associated with a risk of hypoglycemia, which is a key consideration in clinical practice.

Table 1: Summary of Glibenclamide Clinical Trial Data

| Trial/Study | Comparator(s) | Key Efficacy Outcome (Change in HbA1c) | Key Safety Outcome (Incidence of Hypoglycemia) | Reference(s) |

| Meta-analysis | Other sulfonylureas | Not significantly different from other sulfonylureas. | Glibenclamide was associated with a significantly higher risk of hypoglycemia compared to other sulfonylureas. | [7] |

| Acarbose Comparison | Acarbose, Placebo | -0.9% reduction compared to placebo. | Not reported. | [8] |

| Meta-analysis | Other secretagogues | Not significantly different from other secretagogues. | 52% greater risk of at least one hypoglycemic episode compared with other secretagogues. | [9] |

| CHARM Trial (Stroke) | Placebo | Not applicable (functional outcome in stroke was the primary endpoint). | Hypoglycemia occurred in 6% of patients in the glibenclamide group versus 2% in the placebo group. | [10] |

Conclusion

The development of glibenclamide marked a significant step forward in the pharmacological management of type 2 diabetes. Its potent insulin secretagogue effect, mediated by the specific inhibition of the K-ATP channel in pancreatic β-cells, has provided effective glycemic control for millions of patients. The journey of glibenclamide, from its synthesis and the detailed elucidation of its mechanism of action to its extensive clinical evaluation, offers valuable lessons for modern drug discovery and development. While newer classes of antidiabetic agents have emerged, a thorough understanding of the history and science behind established drugs like glibenclamide remains crucial for the scientific community. This guide provides a comprehensive technical overview to support that understanding.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Glibenclamide | 10238-21-8 [chemicalbook.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mdpi.com [mdpi.com]

- 6. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 7. Systematic review and meta-analysis of the efficacy and hypoglycemic safety of gliclazide versus other insulinotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Key Studies in Diabetes Care: Efficacy of Therapies | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Intravenous glibenclamide for cerebral oedema after large hemispheric stroke (CHARM): a phase 3, double-blind, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Glibenclamide: A Deep Dive into its Role in Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the multifaceted role of glibenclamide, a long-established sulfonylurea drug for type 2 diabetes, in the modulation of inflammatory responses. Emerging evidence highlights its potent anti-inflammatory properties, positioning it as a molecule of interest for a range of inflammatory and autoimmune conditions. This document provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

Glibenclamide exerts its anti-inflammatory effects through several key mechanisms, primarily centered around the inhibition of specific ion channels and inflammasome complexes. These actions disrupt the signaling cascades that lead to the production of pro-inflammatory cytokines and the recruitment of immune cells.

The principal mechanisms include:

-

Inhibition of ATP-sensitive potassium (K-ATP) channels: By blocking K-ATP channels, glibenclamide prevents potassium ion efflux from cells. This leads to membrane depolarization, which in turn inhibits calcium influx through P2X7 receptors, ultimately reducing the production of inflammatory cytokines.[1][2][3]

-